Tert-butyl 5-amino-2-methylbenzoate
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Overview
Description
Tert-butyl 5-amino-2-methylbenzoate: is an organic compound with the molecular formula C12H17NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the aromatic ring is substituted with an amino group at the 5-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The preparation of tert-butyl 5-amino-2-methylbenzoate typically involves the esterification of 5-amino-2-methylbenzoic acid with tert-butyl alcohol.
Alternative Methods: Another method involves the reaction of 5-amino-2-methylbenzoic acid with tert-butyl chloride in the presence of a base, such as triethylamine, to form the ester.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems to control reaction conditions precisely and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The amino group in tert-butyl 5-amino-2-methylbenzoate can undergo electrophilic substitution reactions, such as acylation or sulfonylation, to form various derivatives.
Oxidation and Reduction: The compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Common Reagents and Conditions:
Acylation: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Sulfonylation: Sulfonyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Major Products:
Acylated Derivatives: Formed by the reaction with acyl chlorides.
Sulfonylated Derivatives: Formed by the reaction with sulfonyl chlorides.
Nitro Derivatives: Formed by oxidation.
Amines: Formed by reduction.
Scientific Research Applications
Chemistry:
Building Block: Tert-butyl 5-amino-2-methylbenzoate is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine:
Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of tert-butyl 5-amino-2-methylbenzoate depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Tert-butyl 2-amino-5-methylbenzoate: Similar structure but with different substitution pattern.
Tert-butyl 4-amino-2-methylbenzoate: Another isomer with the amino group at the 4-position.
Tert-butyl 5-amino-2-ethylbenzoate: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: Tert-butyl 5-amino-2-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
tert-butyl 5-amino-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(13)7-10(8)11(14)15-12(2,3)4/h5-7H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSWFHOPSZJAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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